molecular formula C12H16N2O B1668041 Bufotenine CAS No. 487-93-4

Bufotenine

Cat. No.: B1668041
CAS No.: 487-93-4
M. Wt: 204.27 g/mol
InChI Key: VTTONGPRPXSUTJ-UHFFFAOYSA-N

Description

Bufotenine, also known as 5-hydroxy-N,N-dimethyltryptamine, is a naturally occurring tryptamine derivative. It is found in various species of toads, mushrooms, and plants. This compound is structurally similar to the neurotransmitter serotonin and is known for its hallucinogenic properties. It was first isolated from toad skin in 1934 and has since been studied for its psychoactive effects and potential medical applications .

Scientific Research Applications

Bufotenine has been studied extensively in various fields:

Mechanism of Action

Bufotenine, also known as 5-hydroxy-N,N-dimethyltryptamine (5-HO-DMT), is a natural tryptamine derivative with hallucinogenic properties . It is found in various species of mushrooms, plants, and toads, especially in the skin .

Target of Action

This compound is a tryptamine related to the neurotransmitter serotonin . It is structurally an indole hallucinogen capable of blocking the action of serotonin , which is the indole amine transmitter of nerve impulses .

Mode of Action

It is known to be a powerful constrictor of blood vessels, causing a rise in blood pressure . It is also capable of blocking the action of serotonin .

Biochemical Pathways

This compound can be biotransformed to 5-MeO-DMT through O-demethylation catalyzed primarily by CYP2D6 . Conversely, 5-MeO-DMT can be metabolized to this compound . The main metabolic pathway of this compound is through oxidative deamination, with the aid of monoamine oxidase A (MAO-A), and into 5-hydroxyindoleacetic acid (5-HIAA) .

Result of Action

In humans, intravenous administration of this compound results in excretion of 70% of the injected drug in the form of 5-HIAA, an endogenous metabolite of serotonin . Approximately 4% is eliminated unmetabolized in the urine . The acute toxicity of this compound in rodents has been calculated to have an LD50 of between 200 and 300 mg/kg .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound can be most potent in the Colorado River toad, the only toad species with enough this compound for a psychoactive effect . Ingestion of Bufo toad venom and eggs by humans has resulted in several reported cases of poisoning, some of which resulted in death .

Safety and Hazards

Bufotenin is a Schedule I drug in the United States, meaning that there is no accepted medical use of these chemicals and a high potential for abuse . Ingestion of Bufo toad venom and eggs by humans has resulted in several reported cases of poisoning, some of which resulted in death . The acute toxicity of bufotenin in rodents has been calculated to have an LD50 of between 200 and 300 mg/kg .

Biochemical Analysis

Biochemical Properties

Bufotenine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the diverse biological effects of this compound .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At an effective dose of 0.63 mg/day, it did not cause significant effects on the animals’ physiology and on the CNS . Higher doses were well tolerated, causing only mild behavioral effects .

Metabolic Pathways

The metabolic pathways that this compound is involved in are complex and involve interactions with various enzymes or cofactors .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being studied. It interacts with various transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

It is known that this compound can be found in the heart and kidney with all doses and in the lungs and brain with higher doses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bufotenine can be synthesized through several methods. One common synthetic route involves the methylation of serotonin. This process typically uses formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction conditions often include an acidic environment to facilitate the methylation process .

Industrial Production Methods: Industrial production of this compound is less common due to its classification as a controlled substance in many countries. when produced, it involves similar synthetic routes as described above, with careful control of reaction conditions to ensure purity and yield .

Chemical Reactions Analysis

Types of Reactions: Bufotenine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: 5-hydroxyindoleacetic acid.

    Reduction: Reduced tryptamine derivatives.

    Substitution: Substituted tryptamines.

Comparison with Similar Compounds

Bufotenine is chemically similar to other tryptamines such as:

Uniqueness: this compound is unique in its specific interaction with serotonin receptors and its presence in a variety of natural sources, including toads and plants. Its distinct pharmacological profile and historical use in traditional medicines set it apart from other similar compounds .

Properties

IUPAC Name

3-[2-(dimethylamino)ethyl]-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16N2O/c1-14(2)6-5-9-8-13-12-4-3-10(15)7-11(9)12/h3-4,7-8,13,15H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTONGPRPXSUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0048894
Record name Bufotenine
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Molecular Weight

204.27 g/mol
Source PubChem
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Physical Description

Solid
Record name Bufotenin
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CAS No.

487-93-4
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Melting Point

146.5 °C
Record name Bufotenine
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Record name Bufotenin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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